molecular formula C26H29N3O6 B2723363 N-(3,4-dimethoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-00-6

N-(3,4-dimethoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2723363
CAS RN: 872857-00-6
M. Wt: 479.533
InChI Key: KPPAGKNNHLKVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C26H29N3O6 and its molecular weight is 479.533. The purity is usually 95%.
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Scientific Research Applications

Antifungal Agents : Research has identified derivatives similar to N-(3,4-dimethoxyphenethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide as potent antifungal agents. These derivatives demonstrate significant fungicidal activity against Candida species and show promise in broad antifungal applications, including efficacy against molds and dermatophytes, with in vivo efficacy demonstrated in murine models of systemic Candida albicans infection, highlighting their potential in addressing fungal infections (Bardiot et al., 2015).

Neurokinin-1 Receptor Antagonists : Compounds related to this compound have been explored for their potential as neurokinin-1 receptor antagonists. These compounds show high affinity and selectivity, making them suitable for clinical applications in treating conditions such as depression and emesis, with demonstrated efficacy in preclinical tests (Harrison et al., 2001).

Antimicrobial Activity : A series of compounds structurally related to this compound have been synthesized and evaluated for antimicrobial activity. These compounds demonstrate effectiveness against a range of microbial species, suggesting potential applications in developing new antimicrobial agents (Gul et al., 2017).

Heterocyclic Compound Synthesis : Research has focused on the synthesis of heterocyclic compounds using derivatives of this compound. These studies have led to novel methods for creating indole derivatives through intramolecular nucleophilic aromatic substitution, contributing to the field of organic synthesis and the development of new pharmaceuticals (Kametani et al., 1981).

Mechanism of Action

    Target of action

    The compound contains an indole nucleus, which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

    Mode of action

    Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mode of action of this compound would depend on its specific structure and the target it interacts with.

    Biochemical pathways

    The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-33-22-8-7-18(15-23(22)34-2)9-10-27-26(32)25(31)20-16-29(21-6-4-3-5-19(20)21)17-24(30)28-11-13-35-14-12-28/h3-8,15-16H,9-14,17H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPAGKNNHLKVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.